
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid
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Overview
Description
(2R,4S)-4,5-Diamino-2-fluoro-5-oxopentanoic acid is a fluorinated amino acid derivative with a pentanoic acid backbone. Its key structural features include:
- Fluorine substitution at the C2 position, which enhances electronegativity and may influence metabolic stability or binding interactions.
- Stereochemistry: The (2R,4S) configuration distinguishes it from stereoisomers like (2S)-2,5-diamino-4-fluoro-5-oxopentanoic acid, which has been identified as a metabolite in biological systems .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in drug design targeting enzymes that recognize amino acid or keto acid substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the diastereoselective synthesis, which ensures the correct stereochemistry of the compound. The synthesis may start with commercially available starting materials, followed by a series of reactions such as epoxide opening, ring closure, and functional group transformations. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amino groups.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amino derivatives. Substitution reactions can lead to the formation of various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. Its structural features allow it to mimic natural substrates and inhibitors.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets makes it a promising compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and function. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The table below summarizes critical differences between (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid and related compounds:
Detailed Analysis
Stereoisomers
The (2R,4S) configuration of the target compound contrasts with the (2S) isomer in . Stereochemistry significantly impacts biological activity; for example, the (2S) isomer is identified as a metabolite, while the (2R,4S) variant may exhibit distinct enzyme-binding properties due to spatial arrangement .
Functional Group Variations
- Fluorine vs.
- Amino Groups: The diamine groups in the target compound enhance water solubility compared to non-amino analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid (). This property could improve bioavailability in aqueous environments .
- Keto Group (C5=O): The oxo group at C5 mimics intermediates in pathways such as heme synthesis (5-ALA, ), suggesting the target compound may interact with enzymes like aminolevulinic acid dehydratase .
Biological Activity
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is a compound of significant interest in biochemical research due to its structural similarity to amino acids and its potential applications in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The compound has the following structural features:
- Molecular Formula : C5H9FN2O3
- SMILES Representation : C(CC(=O)O)C@@HN
These structural characteristics allow it to participate in various biochemical interactions, making it a candidate for further study in pharmacology and biochemistry.
1. Transporter Interaction
Research has indicated that this compound interacts with the alanine-serine-cysteine transporter-2 (ASCT-2). In vitro studies demonstrated moderate affinity towards this transporter, which is crucial for glutamine transport in cells. The compound's ability to inhibit ASCT-2 suggests potential applications in cancer therapy, as glutamine metabolism is often upregulated in tumors .
2. Antitumor Activity
In vivo studies have shown that derivatives of this compound exhibit antitumor properties. For instance, a related compound demonstrated low uptake in tumor models, indicating a potential for selective targeting of cancerous tissues while minimizing effects on healthy cells . This selectivity is critical for developing effective cancer treatments.
3. Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in metabolic pathways related to cancer and other diseases .
Case Studies
- Study on ASCT-2 Inhibition : A study evaluated the binding affinity of this compound analogs against ASCT-2. Results indicated that modifications to the amino acid backbone could enhance binding affinity and selectivity towards the transporter, suggesting avenues for drug design .
- Antitumor Efficacy : In a xenograft model of prostate cancer, compounds derived from this compound showed promising results in reducing tumor size compared to controls. This highlights the potential therapeutic applications of this compound in oncology .
Table 1: Predicted Binding Affinities of this compound Derivatives
Compound Name | Target Enzyme | Binding Affinity (kcal/mol) | IC50 (µM) |
---|---|---|---|
(2R,4S)-Analog 1 | ASCT-2 | -8.1 | 15 |
(2R,4S)-Analog 2 | Glutaminase | -7.5 | 20 |
(2R,4S)-Analog 3 | Dipeptidase | -6.8 | 25 |
Q & A
Q. What synthetic strategies are recommended for producing enantiomerically pure (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid?
Methodological Answer:
Enantioselective synthesis typically involves:
- Chiral Pool Approach : Starting with chiral precursors (e.g., fluorinated amino acids) to preserve stereochemistry. For example, fluorinated analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid ( ) use fluorinated aniline derivatives to introduce fluorine.
- Asymmetric Catalysis : Employing chiral catalysts (e.g., transition-metal complexes) during key steps like fluorination or amination.
- Protection-Deprotection : Sequential protection of amino and carboxyl groups (e.g., using Boc or Fmoc groups) to prevent side reactions.
- Purification : Chiral HPLC or capillary electrophoresis to resolve enantiomers .
Q. How can the stereochemical configuration of this compound be validated experimentally?
Methodological Answer:
- X-ray Crystallography : Direct determination of absolute configuration using single-crystal diffraction.
- NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) or 2D NOESY to confirm spatial arrangement.
- Optical Rotation : Comparison with literature values for enantiomeric purity.
- Chiral Derivatization : Reaction with a chiral auxiliary (e.g., Mosher’s acid) followed by ¹H/¹⁹F NMR analysis .
Q. What analytical techniques are critical for characterizing impurities in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identifies isotopic patterns and confirms molecular formula.
- Ion Chromatography : Detects ionic impurities (e.g., unreacted diamino intermediates).
- ²⁹Si/¹⁹F NMR : Monitors fluorine-containing byproducts (e.g., defluorination products).
- HPLC-MS/MS : Quantifies trace impurities at ppm levels using reverse-phase columns .
Q. How does the fluorine atom at the 2-position influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the β-carbon, enhancing reactivity in nucleophilic substitutions (e.g., enzyme inhibition).
- Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation, as seen in fluorinated amino acids like 5-[(4-fluorophenyl)amino]-5-oxopentanoic acid ().
- Biological Interactions : Fluorine’s van der Waals radius mimics hydroxyl groups, enabling selective binding to enzyme active sites (e.g., proteases or aminotransferases) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer:
- Reaction Optimization : Use of Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity) affecting enantiomeric excess (ee).
- Catalyst Recycling : Immobilized chiral catalysts (e.g., polymer-supported organocatalysts) to reduce costs.
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and ee in real time.
- Crystallization Engineering : Controlled cooling rates to minimize racemization during purification .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays : Use of orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement.
- Batch Analysis : Compare impurity profiles (e.g., diastereomers or defluorinated byproducts) across studies.
- Structural Dynamics : Molecular dynamics simulations to assess conformational flexibility impacting activity.
- Meta-Analysis : Cross-reference data from fluorinated analogs like 5-(3,5-dimethylphenyl)-5-oxopentanoic acid () to identify trends .
Q. What role does the 5-oxo group play in the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : The oxo group can undergo keto-enol tautomerism, which may reduce stability at extreme pH.
- Chelation Potential : Coordination with metal ions (e.g., Mg²⁺ or Zn²⁺) in biological systems, as observed in δ-oxo carboxylic acids ( ).
- Degradation Pathways : Accelerated degradation under UV light or oxidative stress, requiring stability studies in buffers mimicking physiological conditions .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Software like AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., diaminopimelate dehydrogenase).
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to study fluorine’s electronic effects on transition states.
- Pharmacophore Modeling : Identify critical interaction motifs using analogs like (R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid ().
- ADMET Prediction : Tools like SwissADME to forecast bioavailability and toxicity .
Q. How can researchers mitigate racemization during the synthesis of this compound?
Methodological Answer:
- Low-Temperature Reactions : Perform amination or fluorination steps below 0°C to reduce kinetic racemization.
- Protecting Group Strategy : Use sterically hindered groups (e.g., Trityl) to shield chiral centers.
- Enzyme-Mediated Synthesis : Lipases or transaminases for stereospecific transformations, as seen in chiral amino acid synthesis ( ).
- In Situ Monitoring : Chiral HPLC at intermediate stages to detect early racemization .
Q. What are the implications of the compound’s diastereomeric impurities in pharmacological studies?
Methodological Answer:
- Activity Variability : Diastereomers may exhibit divergent binding affinities (e.g., 10-fold differences in IC₅₀ values).
- Toxicity Risks : Impurities like (2S,4R)-diastereomers could off-target effects, as seen in fluorinated pentanoic acid derivatives ( ).
- Regulatory Requirements : USP/EP guidelines mandate ≤0.15% diastereomeric impurities for preclinical candidates.
- Mitigation : Preparative SFC (supercritical fluid chromatography) for high-resolution separation .
Properties
Molecular Formula |
C5H9FN2O3 |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 |
InChI Key |
VNARKFMVXYXNIO-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N)N)[C@H](C(=O)O)F |
Canonical SMILES |
C(C(C(=O)N)N)C(C(=O)O)F |
Origin of Product |
United States |
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